![molecular formula C13H18N4O2 B2754655 N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide CAS No. 338977-14-3](/img/structure/B2754655.png)
N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The molecular formula of “N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide” is C13H18N4O2 and its molecular weight is 262.31 .Scientific Research Applications
- Piperazine derivatives have been investigated as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and inhibiting them can have therapeutic implications for diseases like cancer and inflammation .
- The piperazine ring is often used as a scaffold for designing receptor modulators. By attaching pharmacophoric groups to the piperazine, researchers can fine-tune interactions with target macromolecules, such as receptors or enzymes .
- Synthetic methodologies involving Buchwald–Hartwig amination have been employed to prepare piperazine-containing compounds. This reaction allows for the efficient coupling of aryl halides with amines, leading to diverse chemical structures .
- Piperazine-based synthons can undergo aromatic nucleophilic substitution reactions. These transformations enable the introduction of various substituents onto the piperazine ring, expanding the compound library .
- Reductive amination methods have been utilized to synthesize piperazine-containing molecules. This process involves the reductive coupling of an amine with a carbonyl compound, resulting in the formation of amide bonds .
- Finkelstein alkylation reactions have been employed to functionalize the piperazine ring. These reactions allow for the replacement of halogen atoms with alkyl groups, providing access to diverse derivatives .
Kinase Inhibitors
Receptor Modulators
Buchwald–Hartwig Amination
Aromatic Nucleophilic Substitution
Reductive Amination
Finkelstein Alkylation
properties
IUPAC Name |
N-[(Z)-methoxyiminomethyl]-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-19-15-11-14-13(18)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCJIQPCXBWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide |
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